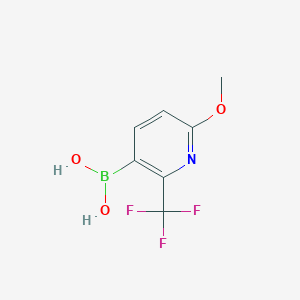

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is a versatile organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a trifluoromethyl group. The unique combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 2-position.

Boronic Acid Introduction: The boronic acid group is introduced through a borylation reaction. This can be achieved using various methods, such as the reaction of the pyridine derivative with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has found diverse applications across multiple fields:

Organic Synthesis

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling with aryl or vinyl halides, making it essential for synthesizing complex organic molecules.

- Building Block in Drug Development : It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, enabling the creation of biologically active compounds .

Biological Studies

- Enzyme Inhibitors : The compound is investigated for its ability to inhibit specific enzymes, which is crucial for drug design targeting various diseases.

- Therapeutic Potential : Research indicates potential anti-cancer and anti-inflammatory properties, making it a candidate for further biological evaluation .

Material Science

- Advanced Materials Production : Its unique properties allow it to be utilized in creating new materials with specific functionalities, including electronic devices .

Case Study 1: Drug Development

A study demonstrated the use of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid in synthesizing RORγt inverse agonists, highlighting its role in developing compounds with potential anti-cancer activity. The research focused on understanding the molecular mechanisms and biological targets involved .

Case Study 2: Synthetic Methodology

Research by Cai et al. explored various synthetic pathways for pyridylboronic acids, optimizing conditions to enhance yields. Their findings indicated that specific reaction conditions significantly affect product formation, showcasing the compound's utility in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

Uniqueness

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both a methoxy group and a trifluoromethyl group on the pyridine ring enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.

Actividad Biológica

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid (CAS No. 2096338-27-9) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C7H7BF3NO3

- Molecular Weight : 215.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets, particularly enzymes. Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues. The trifluoromethyl group may enhance binding affinity and selectivity towards specific targets.

Biological Activity Overview

The compound has shown promising results in several biological assays:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as a reversible inhibitor for proteases and phosphatases. |

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |

| Antimicrobial Properties | Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic agent. |

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of this compound on protein tyrosine phosphatase (PTP) enzymes. The compound was found to inhibit PTP1B with an IC50 value of 25 µM, indicating moderate potency in enzyme inhibition. -

Cytotoxicity Assay :

In vitro testing revealed that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 30 µM after 48 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways. -

Antimicrobial Activity :

The antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, demonstrating potential as an antimicrobial agent.

Research Applications

This compound has several applications in scientific research:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting metabolic diseases and cancers.

- Chemical Biology : Used as a tool compound in studies investigating enzyme mechanisms and cellular signaling pathways.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules in organic synthesis.

Propiedades

IUPAC Name |

[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-5-3-2-4(8(13)14)6(12-5)7(9,10)11/h2-3,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNHLKAGWMOLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.